trans,trans-2,4-Decadienal-d4

Catalog No.
S1812761
CAS No.
M.F
C₁₀H₁₂D₄O
M. Wt
156.26
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans,trans-2,4-Decadienal-d4

Product Name

trans,trans-2,4-Decadienal-d4

Molecular Formula

C₁₀H₁₂D₄O

Molecular Weight

156.26

Synonyms

(2E,4E)-2,4-Decadienal-d4; (2E,4E)-Deca-2,4-dienal-d4; (2E,4E)-Decadienal-d4; (E,E)-2,4-Decadien-1-al-d4; (E,E)-2,4-Decadienal-d4; 2-trans,4-trans-Decadienal-d4; trans,trans-2,4-Decadien-1-al-d4; trans,trans-2,4-Decadienal-d4; trans-2,trans-4-Decadie

trans,trans-2,4-Decadienal-d4 is a deuterated derivative of trans,trans-2,4-decadienal, a compound that is notable for its role as a lipid peroxidation product derived from linoleic acid. The molecular formula for trans,trans-2,4-decadienal-d4 is C10H12D4O, with a molecular weight of 156.262 g/mol . This compound features a structure characterized by two double bonds located at the 2 and 4 positions of the carbon chain, contributing to its unique chemical properties. The presence of deuterium (D) atoms in place of hydrogen (H) enhances its stability and makes it useful in various analytical applications.

Typical of aldehydes and alkenes. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.
  • Hydrogenation: The double bonds can be hydrogenated to form saturated compounds.

These reactions are significant in synthetic organic chemistry and can be utilized to create various derivatives for research and industrial applications.

Research indicates that trans,trans-2,4-decadienal exhibits pro-inflammatory effects. It has been shown to increase cytokine production and activate signaling pathways such as JNK and NF-κB in macrophage cells. These pathways are crucial in mediating inflammatory responses . Additionally, studies have demonstrated that the compound interacts with proteins involved in inflammation and tumorigenesis, specifically Hsp90 and 14-3-3ζ. This interaction suggests that trans,trans-2,4-decadienal may play a role in exacerbating inflammatory conditions in vivo .

Synthesis of trans,trans-2,4-decadienal-d4 can be achieved through various methods:

  • Deuterated Hydrocarbon Synthesis: Utilizing deuterated reagents in standard organic reactions to introduce deuterium into the molecule.
  • Lipid Peroxidation: Generating the compound through the oxidative degradation of linoleic acid under controlled conditions.
  • Chemical Modification: Starting from simpler aldehydes or alkenes and applying deuterium labeling techniques.

These methods are essential for producing the compound for research purposes and understanding its properties.

trans,trans-2,4-Decadienal-d4 has several applications:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry due to its unique isotopic signature.
  • Biological Research: Employed in studies investigating lipid peroxidation and inflammatory processes.
  • Flavor Chemistry: As a derivative of natural compounds found in herbs and spices, it may be studied for its sensory properties.

Studies on trans,trans-2,4-decadienal-d4 have revealed its interactions with specific proteins involved in cellular signaling pathways. Notably:

  • Hsp90: This chaperone protein is crucial for the stability and function of many signaling proteins; trans,trans-2,4-decadienal-d4 has been shown to enhance inflammatory signaling through this protein .
  • 14-3-3ζ: This protein plays a role in various cellular processes including cell cycle regulation and apoptosis; interactions with trans,trans-2,4-decadienal-d4 suggest its involvement in modulating these processes during inflammation .

Several compounds share structural similarities with trans,trans-2,4-decadienal-d4. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
trans,trans-2,4-DecadienalC10H16ONon-deuterated form; involved in lipid peroxidation.
1-Octen-3-oneC8H14OA volatile compound known for its aroma; less complex structure.
2-OctenalC8H14OContains one double bond; used as a flavoring agent.
HexenalC6H10OShorter carbon chain; known for its green apple aroma.

The uniqueness of trans,trans-2,4-decadienal-d4 lies in its specific deuteration which enhances its stability and utility in analytical applications compared to its non-deuterated counterparts. Its role as a pro-inflammatory agent further distinguishes it from similar compounds that may not exhibit such biological activities.

The stereochemical configuration of trans,trans-2,4-Decadienal-d4 follows the E,E-arrangement, indicating that both double bonds adopt the trans-geometric configuration [9] [10] [11]. This specific geometric arrangement places the highest priority substituents on opposite sides of each double bond, resulting in a linear, extended molecular conformation [10] [11]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal [4].

The E,E-configuration significantly influences the compound's physical properties and biological activity compared to alternative geometric isomers [9] [10]. The extended conjugation system resulting from the trans-arrangement of both double bonds creates enhanced electron delocalization, which affects the compound's spectroscopic properties and chemical reactivity [9] [11]. This geometric configuration remains stable under normal storage conditions, contributing to the compound's utility as an analytical standard [11] [37].

Physical Properties and Stability Parameters

trans,trans-2,4-Decadienal-d4 exhibits physical properties that closely parallel those of the non-deuterated parent compound while demonstrating enhanced stability characteristics [2]. The compound appears as a pale yellow to colorless liquid at ambient temperature [6] [7] [31]. The boiling point occurs within the range of 114-116 degrees Celsius under reduced pressure conditions of 10 millimeters of mercury [6] [7] [27].
The density of the deuterated compound is slightly elevated compared to the parent molecule due to the increased atomic mass of deuterium [2]. The refractive index approximates 1.515 at 20 degrees Celsius when measured at 589 nanometers [7] [27] [31]. Solubility characteristics indicate insolubility in water while maintaining good solubility in organic solvents including ethanol, diethyl ether, and chloroform [6] [8] [35].

Storage stability represents a critical consideration for this compound, requiring protection from light exposure and storage under inert atmospheric conditions [35] [37]. The compound demonstrates sensitivity to oxidative degradation and photochemical reactions, necessitating storage temperatures below 15 degrees Celsius [35] [37]. The deuterium incorporation provides enhanced metabolic stability compared to the non-deuterated analog [26].

Spectroscopic Characterization

Mass Spectrometric Properties

Mass spectrometric analysis of trans,trans-2,4-Decadienal-d4 reveals characteristic fragmentation patterns that distinguish it from the non-deuterated parent compound [15] [16]. The molecular ion peak appears at mass-to-charge ratio 156, reflecting the four-dalton increase due to deuterium incorporation [2] [15]. Electron ionization mass spectrometry generates distinctive fragment ions that retain deuterium labeling, enabling precise identification and quantification in analytical applications [16] [21].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of trans,trans-2,4-Decadienal-d4 [11] [15]. Proton nuclear magnetic resonance spectra demonstrate reduced signal intensities at positions where deuterium substitution has occurred [22] [23]. The deuterium incorporation patterns are readily observable through comparison with the non-deuterated analog [20] [23].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts associated with the conjugated aldehyde system [11] [15]. The presence of deuterium atoms influences the coupling patterns and chemical shifts of adjacent carbon atoms [22] [23]. Two-dimensional nuclear magnetic resonance techniques provide detailed connectivity information and confirm the stereochemical configuration [11] [15].

Infrared Spectral Features

Infrared spectroscopy of trans,trans-2,4-Decadienal-d4 exhibits characteristic absorption bands that reflect the functional groups present within the molecule [17] [18]. The aldehyde carbonyl group produces a strong absorption band near 1670-1680 wavenumbers [17] [18]. The conjugated double bond system generates characteristic absorption features in the 1600-1650 wavenumber region [17] [18].

Deuterium substitution results in subtle shifts in certain vibrational frequencies compared to the non-deuterated compound [22] [26]. Carbon-deuterium stretching vibrations appear at lower frequencies than corresponding carbon-hydrogen stretches due to the increased mass of deuterium [22] [26]. These spectroscopic differences enable discrimination between deuterated and non-deuterated forms in analytical applications [18] [22].

Deuterium Incorporation Patterns and Stability

The deuterium incorporation pattern in trans,trans-2,4-Decadienal-d4 follows a specific substitution scheme designed to optimize analytical performance [2] [8]. The four deuterium atoms are incorporated at the terminal methyl positions, specifically at carbons 9 and 10 of the decyl chain [2] [4] [8]. This positioning strategy preserves the reactive aldehyde and double bond functionalities while providing sufficient mass differentiation for analytical applications [8] [20].

The kinetic isotope effect associated with deuterium incorporation significantly enhances the metabolic stability of the compound [26]. Carbon-deuterium bonds exhibit greater bond dissociation energies compared to carbon-hydrogen bonds, resulting in slower rates of enzymatic and chemical degradation [22] [26]. This enhanced stability makes trans,trans-2,4-Decadienal-d4 particularly valuable as an internal standard in quantitative analytical methods [8] [20] [24].

Synthetic preparation of trans,trans-2,4-Decadienal-d4 typically involves deuterium exchange reactions or the use of deuterated starting materials [20] [22]. The isotopic enrichment levels achieved through these synthetic approaches generally exceed 95 percent deuterium incorporation at the target positions [8] [23]. Quality control procedures ensure both chemical purity and isotopic integrity of the final product [23] [8].

The synthesis of trans,trans-2,4-Decadienal-d4 can be achieved through several distinct chemical approaches, each offering unique advantages and challenges. The primary synthetic strategies involve direct deuteration of the parent compound or stepwise construction with deuterated building blocks.

Primary Synthesis Pathways

The most established approach involves the deuteration of trans,trans-2,4-decadienal using isotope exchange methodologies [1]. The synthesis typically begins with the oxidation of linoleic acid under controlled conditions to produce lipid peroxidation products . This process generates various aldehydes including the target compound, which can then be subjected to selective deuteration procedures.

Alternative synthetic routes employ aldol condensation reactions as fundamental carbon-carbon bond forming strategies [3] [4]. These approaches involve the condensation of hexaldehyde with crotonaldehyde, where deuterated reagents can be incorporated at specific positions to achieve the desired isotopic labeling [5]. The aldol condensation mechanism proceeds through enolate formation followed by nucleophilic addition to the carbonyl group, creating the conjugated dienal structure [6].

Building Block Approaches

Advanced synthetic methodologies utilize the Wittig reaction and related phosphorus-mediated coupling reactions to construct the dienal framework [7]. These approaches allow for precise control over stereochemistry and deuterium incorporation patterns. The synthesis can be designed to introduce deuterium atoms at specific positions through the use of deuterated phosphonium salts or deuterated aldehydes as starting materials.

Lipid Peroxidation Pathways

Biomimetic synthesis approaches utilize controlled lipid peroxidation processes where deuterated substrates undergo oxidative degradation [5]. This method involves the β-cleavage of deuterated hydroperoxy derivatives of polyunsaturated fatty acids, particularly those derived from deuterated linoleic acid. The process generates deuterated aldehyde products with high selectivity for the trans,trans configuration.

Deuteration Techniques and Exchange Mechanisms

Deuteration methodologies for trans,trans-2,4-Decadienal-d4 encompass several mechanistic approaches, each optimized for specific positions and exchange efficiencies.

Hydrogen-Deuterium Exchange Mechanisms

The fundamental mechanism of hydrogen-deuterium exchange involves the reversible substitution of covalently bonded hydrogen atoms with deuterium atoms [8]. This process can proceed through acid-catalyzed, base-catalyzed, or metal-catalyzed pathways, each offering distinct selectivity patterns and reaction conditions [9].

Acid-catalyzed exchange typically occurs through protonation-deprotonation mechanisms, where the substrate undergoes reversible protonation at specific sites, enabling deuterium incorporation from deuterated solvents [10]. Base-catalyzed exchange operates through enolate formation at α-positions relative to carbonyl groups, facilitating deuterium exchange with deuterium oxide [9].

Metal-Catalyzed Deuteration Systems

Transition metal catalysis provides highly selective deuteration capabilities for trans,trans-2,4-Decadienal-d4 synthesis [11] [12]. Palladium-catalyzed systems enable deuteration of various C-H bonds using deuterium oxide as the deuterium source under mild conditions [12]. These systems typically operate through reversible C-H activation mechanisms where metal-carbon bonds facilitate the exchange process.

Rhodium and iridium catalysts offer complementary selectivity patterns, particularly for aromatic and aliphatic C-H bonds [12]. The choice of catalyst system determines the regioselectivity and efficiency of deuterium incorporation, with modern systems achieving deuteration levels exceeding 95% at specific positions [11].

Flow Chemistry Applications

Continuous flow deuteration systems provide enhanced control over reaction parameters and improved safety profiles [13] [14]. These systems enable precise temperature and residence time control, leading to higher deuteration efficiencies and reduced side product formation. Flow chemistry approaches are particularly advantageous for large-scale synthesis applications where consistent product quality is essential [15].

Electrochemical Deuteration Methods

Recent developments in electrochemical deuteration utilize proton-conducting membranes to facilitate deuterium incorporation under ambient conditions [16]. These systems operate by generating deuterium species at electrode surfaces, which subsequently react with the target molecule. The electrochemical approach offers environmental advantages by eliminating the need for organic solvents and harsh reaction conditions.

Aldehyde-Amine Condensation Reactions in Synthesis

Aldehyde-amine condensation reactions serve as versatile synthetic tools in the preparation of trans,trans-2,4-Decadienal-d4 and related compounds, offering multiple pathways for deuterium incorporation and structural modification.

Mannich Reaction Applications

The Mannich reaction represents a three-component condensation involving aldehydes, amines, and enolizable compounds [17]. In the context of trans,trans-2,4-Decadienal-d4 synthesis, this reaction can be employed to introduce deuterated amino alcohol intermediates that subsequently undergo elimination to generate the target dienal structure. The reaction proceeds through iminium ion formation followed by nucleophilic addition, providing excellent control over stereochemistry [17].

Schiff Base Formation and Hydrolysis

Schiff base formation between aldehydes and primary amines creates stable intermediates that can be selectively deuterated before hydrolysis to regenerate the deuterated aldehyde [18] [19]. This approach is particularly valuable for introducing deuterium at α-positions through exchange reactions on the imine intermediates. The reversibility of imine formation allows for optimization of deuteration conditions without compromising the aldehyde functionality [20].

Condensation with Specialized Amine Reagents

Specialized amine reagents such as hydroxylamine derivatives enable the formation of stable oxime intermediates that facilitate selective deuteration procedures [21]. These condensation products can undergo controlled reduction using deuterated reducing agents to yield the target aldehyde with high deuterium incorporation levels. The choice of amine reagent determines the stability and reactivity of the intermediate, influencing both the deuteration efficiency and overall yield.

Enamine Chemistry Applications

Enamine intermediates formed through aldehyde-secondary amine condensation provide additional synthetic flexibility for deuterium incorporation [18]. These intermediates can undergo deuteration at the β-position relative to the nitrogen atom, followed by hydrolysis to generate β-deuterated aldehydes. This approach is particularly useful for preparing specifically labeled isotopomers of trans,trans-2,4-Decadienal-d4.

Purification Protocols and Quality Assessment

The purification and quality assessment of trans,trans-2,4-Decadienal-d4 require specialized protocols that address both chemical purity and isotopic enrichment levels.

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary purification method for trans,trans-2,4-Decadienal-d4 [22] [23]. Reversed-phase chromatography using C18 stationary phases provides excellent separation of the target compound from structural isomers and impurities. The mobile phase typically consists of water-acetonitrile gradients optimized for the specific retention characteristics of deuterated compounds [22].

Preparative chromatography protocols employ larger column dimensions and optimized flow rates to achieve high-purity fractions suitable for analytical applications [24]. The selection of chromatographic conditions must account for the slightly altered retention behavior of deuterated compounds compared to their protiated analogs, necessitating method-specific optimization procedures.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry serves dual roles in both purification monitoring and quality assessment [25]. The technique provides baseline separation of geometric isomers while simultaneously confirming molecular weight and fragmentation patterns characteristic of the deuterated compound. Quantitative analysis protocols utilize isotope dilution methods with internal standards to achieve precise concentration determinations [26].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and quantitative assessment of deuteration levels [27]. Proton NMR analysis reveals the absence of signals corresponding to deuterated positions, while deuterium NMR directly quantifies isotopic incorporation at specific sites. Integration of deuterium signals relative to internal standards enables accurate determination of isotopic purity [26].

Isotopic Enrichment Assessment

Quantitative determination of deuterium enrichment employs specialized analytical protocols that account for both chemical and isotopic purity [27]. Mass spectrometric analysis using high-resolution instruments provides isotope ratio measurements with precision levels suitable for research applications. The analytical approach must distinguish between isotopic incorporation and chemical impurities that may contribute to mass spectral complexity [28].

Quality Control Parameters

Established quality control parameters for trans,trans-2,4-Decadienal-d4 include chemical purity levels exceeding 98%, isotopic enrichment above 95% at labeled positions, and absence of geometric isomers below 2% [29] [30]. These specifications ensure consistent performance in analytical applications while maintaining traceability to recognized reference standards.

Deuterium Enrichment Optimization Strategies

Optimization of deuterium enrichment in trans,trans-2,4-Decadienal-d4 synthesis requires systematic evaluation of reaction parameters and mechanistic considerations to achieve maximum isotopic incorporation.

Thermodynamic and Kinetic Factors

Deuterium enrichment optimization must consider both thermodynamic equilibrium positions and kinetic factors governing exchange rates [31] [32]. Thermodynamic calculations indicate that deuterium preferentially accumulates in positions with stronger C-D bonds compared to C-H bonds, providing guidance for reaction design. Kinetic isotope effects influence the relative rates of deuteration versus competing reactions, requiring careful optimization of reaction conditions to favor deuterium incorporation [33].

Solvent System Optimization

The choice of solvent system significantly impacts deuterium enrichment efficiency through effects on exchange kinetics and deuterium availability [28] [34]. Deuterium oxide serves as both solvent and deuterium source in many protocols, but its limited solubility with organic substrates necessitates the use of co-solvents or phase-transfer catalysts. Optimization studies evaluate deuterium incorporation rates as functions of solvent composition, temperature, and reaction time [35].

Catalyst System Selection

Advanced catalyst systems enable selective deuterium enrichment at specific molecular positions [36] [32]. Heterogeneous catalysts such as palladium on carbon provide excellent activity for deuteration under mild conditions but may lack positional selectivity. Homogeneous organometallic catalysts offer superior selectivity through directed C-H activation mechanisms but require optimization of ligand systems and reaction conditions [11].

Multi-Stage Enrichment Processes

Cascaded deuteration protocols employ sequential enrichment stages to achieve higher overall deuterium incorporation levels [37] [38]. These approaches utilize the complementary selectivities of different deuteration methods to achieve comprehensive labeling. The optimization of multi-stage processes requires balancing reaction efficiency, material recovery, and overall synthetic complexity [39].

Process Intensification Strategies

Process intensification through continuous flow systems and reactor engineering enhances deuterium enrichment efficiency while reducing reaction times [13] [15]. Microreactor technology enables precise control of mass transfer and reaction kinetics, leading to improved deuteration selectivity and yield. These approaches are particularly valuable for large-scale synthesis applications where process efficiency directly impacts economic viability [14].

Analytical Feedback Optimization

Real-time analytical monitoring using in-line spectroscopic methods enables dynamic optimization of deuteration conditions [40]. Process analytical technology approaches provide immediate feedback on deuterium incorporation levels, allowing for real-time adjustment of reaction parameters. This strategy minimizes material waste while maximizing enrichment efficiency through adaptive process control [41].

Dates

Last modified: 07-20-2023

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